molecular formula C20H18N4O2S B11979819 (5E)-5-(4-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(4-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11979819
M. Wt: 378.4 g/mol
InChI Key: XROYNFNYBCHWMQ-SFQUDFHCSA-N
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Description

(5E)-5-(4-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines a thiazole ring, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxybenzaldehyde with 2-(3-pyridinyl)thiazol-4-amine under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5E)-5-(4-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-(4-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-5-(4-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5E)-5-(4-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The butoxy group, for example, may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

(5E)-5-[(4-butoxyphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H18N4O2S/c1-2-3-11-26-16-8-6-14(7-9-16)12-17-19(25)24-20(27-17)22-18(23-24)15-5-4-10-21-13-15/h4-10,12-13H,2-3,11H2,1H3/b17-12+

InChI Key

XROYNFNYBCHWMQ-SFQUDFHCSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2

Origin of Product

United States

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